Altromycin B
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Overview
Description
Altromycin B is a member of the pluramycin antibiotic family, isolated from soil samples collected in South African bushveld . It exhibits selective antibacterial activity against Gram-positive bacteria and has shown in vivo activity against various cancers, including P388 leukemia, colon cancer, lung cancer, and ovarian cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of Altromycin B involves the fermentation of an actinomycete strain designated as Strain AB 1246E-26 . The fermentation medium contains glucose (2%), liquid peptone (1%), molasses (0.5%), yeast extract (0.1%), and calcium carbonate (0.2%), with aeration (0.7 v/v/min) and agitation (200 rpm) at a temperature of 28°C . The yield peaks after 114 hours, and the compound is extracted using organic solvents after pH adjustment .
Industrial Production Methods: Industrial production follows similar fermentation protocols, with optimization for large-scale yields. High-speed countercurrent chromatography (HSCC) is used for purification .
Chemical Reactions Analysis
Types of Reactions: Altromycin B undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols.
Scientific Research Applications
Altromycin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antibiotic synthesis and mechanisms.
Biology: Investigated for its antibacterial properties and interactions with bacterial cell walls.
Industry: Utilized in the development of new antibiotics and anticancer drugs.
Mechanism of Action
Altromycin B exerts its effects by intercalating into the DNA helix and interacting with both the major and minor grooves . This positioning allows for site-directed alkylation of guanine N7, leading to DNA damage and inhibition of cell replication . The molecular targets include DNA and various enzymes involved in DNA replication and repair.
Comparison with Similar Compounds
Altromycin B is compared with other members of the pluramycin family, such as:
Kidamycin: Another pluramycin antibiotic with similar DNA intercalation properties.
Altromycin A: A closely related compound with similar antibacterial and anticancer activities.
Uniqueness: this compound is unique due to its specific glycosidic substituents, which enhance its sequence selectivity and binding affinity for DNA .
Properties
CAS No. |
128461-00-7 |
---|---|
Molecular Formula |
C47H59NO18 |
Molecular Weight |
926.0 g/mol |
IUPAC Name |
methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[10-[4-(dimethylamino)-5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate |
InChI |
InChI=1S/C47H59NO18/c1-18-34(50)27(58-9)16-30(62-18)65-42-20(3)61-28(17-45(42,5)48(7)8)22-12-13-23-31(37(22)53)38(54)32-24(36(23)52)14-25(33-26(49)15-29(64-40(32)33)46(6)21(4)66-46)47(57,44(56)60-11)43-39(55)41(59-10)35(51)19(2)63-43/h12-15,18-21,27-28,30,34-35,39,41-43,50-51,53,55,57H,16-17H2,1-11H3 |
InChI Key |
FAGGWQMBDCZCOI-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2(C)N(C)C)C3=C(C4=C(C=C3)C(=O)C5=CC(=C6C(=O)C=C(OC6=C5C4=O)C7(C(O7)C)C)C(C8C(C(C(C(O8)C)O)OC)O)(C(=O)OC)O)O)C)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Altromycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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